molecular formula C14H16N4O B2694242 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide CAS No. 866143-43-3

2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Cat. No.: B2694242
CAS No.: 866143-43-3
M. Wt: 256.309
InChI Key: XOIGVRIUOWZAMH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide (C₁₃H₁₄N₄O, molecular weight: 242.28 g/mol) is a heterocyclic amide featuring a pyridine ring fused to a pyrimidine moiety via a propanamide linker. Its structure includes a 3-pyridinyl group attached to the 2-position of a 4-pyrimidinyl scaffold, with a bulky 2,2-dimethylpropanamide substituent at the N-position.

Properties

IUPAC Name

2,2-dimethyl-N-(2-pyridin-3-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-14(2,3)13(19)18-11-6-8-16-12(17-11)10-5-4-7-15-9-10/h4-9H,1-3H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIGVRIUOWZAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=NC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with 2-(3-pyridinyl)-4-pyrimidinyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine and pyrimidine rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
2,2-Dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide (Target) C₁₃H₁₄N₄O 242.28 3-Pyridinyl, 4-pyrimidinyl, 2,2-dimethylpropanamide Bicyclic pyridine-pyrimidine core; steric bulk from dimethylpropanamide
N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide C₁₁H₁₄N₂O₂ 206.24 4-Pyridinyl, formyl group, 2,2-dimethylpropanamide Monocyclic pyridine with aldehyde functionality; no pyrimidine ring
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide C₁₁H₁₃F₂N₂O 243.23 4-Pyridyl, difluoromethyl, 2,2-dimethylpropanamide Fluorinated pyridine derivative; potential enhanced metabolic stability
2,2-Dimethyl-N-(4-pyridinyl)propanamide C₁₀H₁₄N₂O 178.23 4-Pyridinyl, 2,2-dimethylpropanamide Simple pyridine amide; lacks pyrimidine or additional substituents
2,2-Dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide C₁₂H₁₄F₃NO 245.24 4-Trifluoromethylphenyl, 2,2-dimethylpropanamide Aromatic amide with electron-withdrawing CF₃ group; no heterocyclic core

Key Observations

Core Heterocyclic Framework: The target compound’s pyridine-pyrimidine bicyclic system distinguishes it from monocyclic analogs (e.g., compounds in ). This architecture may enhance binding to enzymes or receptors requiring multi-ring interactions.

Substituent Effects: Fluorinated derivatives (e.g., N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide and 2,2-Dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide ) introduce electronegative groups that could improve bioavailability or resistance to metabolic degradation.

Steric and Electronic Properties: The 2,2-dimethylpropanamide group is conserved across all analogs, providing steric bulk that may influence conformational flexibility or target selectivity.

Research Implications

  • Medicinal Chemistry : The target compound’s pyridine-pyrimidine core aligns with structures seen in kinase inhibitors (e.g., imatinib analogs), suggesting possible utility in oncology or inflammation research.
  • Material Science : Fluorinated analogs () may exhibit unique electronic properties for applications in organic electronics or sensors.
  • Synthetic Challenges : The bicyclic system in the target compound likely requires multi-step synthesis, whereas simpler analogs () are more accessible for high-throughput screening.

Biological Activity

2,2-Dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}
  • IUPAC Name : 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

This structure features a dimethyl group and a pyridine-pyrimidine moiety, which are often associated with significant biological activity.

The biological activity of 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is primarily attributed to its interaction with specific molecular targets in cells. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antiviral Properties : Research indicates that similar compounds with pyridine and pyrimidine structures exhibit antiviral activities against several viruses, including hepatitis C and influenza viruses .
  • Anticancer Activity : The compound may also possess anticancer properties by inducing apoptosis in cancer cells through pathways involving caspases and other apoptotic factors .

Efficacy Against Viruses

A study demonstrated that related compounds exhibited significant antiviral activity, with effective concentrations (EC50_{50}) ranging from 5 to 28 μM against respiratory syncytial virus (RSV) replication . While specific data for 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is limited, its structural similarity suggests potential efficacy.

Anticancer Studies

In vitro studies have shown that pyridine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures reported IC50_{50} values in the low micromolar range against breast and lung cancer cell lines .

Case Studies

  • Antiviral Study : In a comparative study of pyridine-based compounds, one derivative demonstrated an IC50_{50} of 6.7 μM against HCV-1b, highlighting the potential for 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide to exhibit similar antiviral properties if tested .
  • Anticancer Research : A series of experiments involving pyridine derivatives showed that modifications at the 4-position significantly enhanced cytotoxicity against cancer cells. This suggests that further structural optimization of 2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide could yield more potent anticancer agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralEffective against RSV
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionAlters metabolic pathways

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